Astilbin
Overview
Description
Astilbin is a flavanonol, a type of flavonoid, known for its diverse biological activities. It is a dihydroflavonol glycoside compound isolated from various plants, including the rhizome of Smilax glabra, Hypericum perforatum, Dimorphandra mollis, and Engelhardtia chrysolepis . This compound has been traditionally used in Chinese medicine for its medicinal properties .
Mechanism of Action
Astilbin is a dihydroflavonol natural product isolated from a variety of food and medicinal herbs, such as Smilax glabra Roxb . It has been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and immunosuppressive activities .
Target of Action
This compound primarily targets human umbilical vein endothelial cells (HUVECs) and T lymphocytes . In HUVECs, it promotes angiogenesis, which is the formation of new blood vessels . In T lymphocytes, this compound selectively inhibits activated cells, which is beneficial for the treatment of human immune diseases .
Mode of Action
This compound interacts with its targets in a dose-dependent manner. In HUVECs, it increases the ability of these cells to proliferate, migrate, and undergo cell invasion and tube formation . In T lymphocytes, this compound suppresses the function of inflammatory cells by inhibiting the PI3K/AKT, TLR4/MyD88/NF-κB pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the PI3K/Akt and MAPK/ERK dependent signaling pathways in HUVECs . In T lymphocytes, it inhibits the PI3K/AKT, TLR4/MyD88/NF-κB pathways . These pathways are crucial for cell proliferation, migration, and inflammation.
Pharmacokinetics
This compound has poor oral absolute bioavailability due to its low permeability and solubility . After oral administration of this compound to rats, the plasma elimination half-lives were approximately 101 to 109 minutes . This suggests that both oral absorption and clearance of this compound in rats are rapid after oral administration .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It exhibits pro-angiogenic activity in HUVECs and VRI-induced vascular insufficient zebrafish . It also suppresses the function of inflammatory cells by inhibiting the PI3K/AKT, TLR4/MyD88/NF-κB pathways . These results suggest that this compound could be further developed as a potential agent in the prevention or treatment of insufficient angiogenesis related diseases and inflammation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of human serum albumin reduces the antioxidant capacity of this compound . Moreover, the production of this compound can be enhanced in genetically-engineered Escherichia coli BL21 (DE3) by improving the intracellular TDP-L-rhamnose pool .
Biochemical Analysis
Biochemical Properties
Astilbin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the activities of angiotensin-converting enzyme, glucose-6-phosphatase, aldose reductase, α-glucosidase, horseradish peroxidase, and myeloperoxidase, while amplifying lipoprotein lipase activity . These interactions contribute to its modulatory effects on blood pressure and metabolism .
Cellular Effects
This compound exerts various effects on different types of cells. For instance, it has been shown to inhibit the growth and reduce the accumulation of reactive oxygen species (ROS) in HaCaT cells stimulated by IL-17 and TNF-α . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to decrease the activation of NF-κB and p38 MAPK while increasing the activation of SOCS3 and AMPK in treated cells . Furthermore, it has been shown to induce Nrf2 nucleus translocation, contributing to the reduction of ROS accumulation and VEGF expression .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. After oral administration to rats, it was found to have a rapid absorption and a plasma elimination half-life of approximately 101 to 109 minutes . This suggests that this compound has a relatively short duration of action in the body.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on mice with hyperuricemia, this compound and febuxostat reduced the serum uric acid and xanthine oxidase . In another study, this compound was found to alleviate lesions in a psoriasis-like model in guinea pigs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to affect glutamate metabolism-related pathways, enhance hepatic ATP transduction pathways, and attenuate xanthine metabolism pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. After oral administration to rats, it was found to have a wide distribution throughout the whole body except for the liver and fat. Interestingly, this compound could penetrate the blood–brain barrier of rats .
Subcellular Localization
It has been shown to induce Nrf2 nucleus translocation, which contributes to the reduction of ROS accumulation and VEGF expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Astilbin can be synthesized through various methods, including biotransformation and chemical synthesis. One method involves the biotransformation of this compound to taxifolin using the fungal strain Aspergillus fumigatus . The reaction conditions include a pH of 6.5, a temperature of 35°C, and a reaction time of 14 hours, achieving a yield of 91.3% .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For example, this compound can be extracted from the rhizome of Smilax glabra using solvents and chromatographic techniques . Another method involves the acidic hydrolysis of this compound to produce its aglycone, taxifolin .
Chemical Reactions Analysis
Types of Reactions: Astilbin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Taxifolin: A major product formed from the deglycosylation of this compound.
3’-O-Methylthis compound: A metabolite of this compound with immunosuppressive activity.
Scientific Research Applications
Astilbin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other flavonoids and glycosides.
Biology: Studied for its antioxidant, anti-inflammatory, and immunosuppressive properties
Medicine: Investigated for its potential therapeutic effects in treating psoriasis, contact dermatitis, and other inflammatory conditions
Industry: Used as an antioxidant in the pharmaceutical and food industries.
Comparison with Similar Compounds
Astilbin is unique among flavonoids due to its specific biological activities and molecular structure. Similar compounds include:
Taxifolin: A flavonoid with antioxidant and anti-inflammatory properties.
Other Glycosyl Flavonoids: Compounds such as 6-α-L-rhamnopyranosyloxyflavanone and 3-α-L-rhamnopyranosyloxyflavone, which have similar immunosuppressive activities.
This compound’s unique combination of antioxidant, anti-inflammatory, and immunosuppressive properties makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-MPRHSVQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019948 | |
Record name | Astilbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Astilbin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29838-67-3 | |
Record name | Astilbin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29838-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astilbin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astilbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Astilbin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 180 °C | |
Record name | Astilbin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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